Cas no 791566-24-0 (3-(Trifluoromethoxy)benzimidamide)

3-(Trifluoromethoxy)benzimidamide structure
791566-24-0 structure
Product Name:3-(Trifluoromethoxy)benzimidamide
CAS No:791566-24-0
MF:C8H7F3N2O
MW:204.149192094803
MDL:MFCD07357402
CID:555578
PubChem ID:12181362
Update Time:2025-11-02

3-(Trifluoromethoxy)benzimidamide Chemical and Physical Properties

Names and Identifiers

    • 3-(Trifluoromethoxy)benzimidamide
    • 3-(Trifluoromethoxy)benzenecarboximidamide
    • Benzenecarboximidamide,3-(trifluoromethoxy)-
    • 3-(Trifluoromethoxy)Benzene-1-Carboximidamide
    • 3-(trifluoromethoxy)benzenecarboxamidine
    • AC1Q4YYH
    • AG-H-17477
    • CTK5E6506
    • SBB055135
    • SureCN8810191
    • CS-0269201
    • JPBVRRAGKXTOFS-UHFFFAOYSA-N
    • 3-(Trifluoromethoxy)benzamidine, AldrichCPR
    • FT-0745315
    • 791566-24-0
    • AKOS015854463
    • EN300-1933509
    • C16384
    • DTXSID80479437
    • A851614
    • SCHEMBL8810191
    • MFCD07357402
    • AMY6408
    • 3-(trifluoromethoxy)benzamidine
    • DB-075558
    • DB-294492
    • 3-Trifluoromethoxy-benzamidine
    • MDL: MFCD07357402
    • Inchi: 1S/C8H7F3N2O/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H3,12,13)
    • InChI Key: JPBVRRAGKXTOFS-UHFFFAOYSA-N
    • SMILES: FC(OC1=CC=CC(C(=N)N)=C1)(F)F

Computed Properties

  • Exact Mass: 204.051
  • Monoisotopic Mass: 204.051
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 59.1A^2

Experimental Properties

  • Density: 1.38±0.1 g/cm3 (20 ºC 760 Torr)
  • Boiling Point: 223.1±50.0℃ (760 Torr)
  • Flash Point: 88.7±30.1℃
  • Refractive Index: 1.486

3-(Trifluoromethoxy)benzimidamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019143990-1g
3-(Trifluoromethoxy)benzimidamide
791566-24-0 95%
1g
$189.00 2023-09-01
abcr
AB540891-1 g
3-(Trifluoromethoxy)benzenecarboximidamide; .
791566-24-0
1g
€201.80 2023-05-18
Chemenu
CM369516-1g
3-(Trifluoromethoxy)benzimidamide
791566-24-0 95%+
1g
$484 2024-07-23
eNovation Chemicals LLC
Y0998733-5g
3-(trifluoromethoxy)benzamidine
791566-24-0 95%
5g
$780 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1339871-50mg
3-(Trifluoromethoxy)benzimidamide
791566-24-0 95+%
50mg
¥17858.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1339871-100mg
3-(Trifluoromethoxy)benzimidamide
791566-24-0 95+%
100mg
¥23403.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1339871-250mg
3-(Trifluoromethoxy)benzimidamide
791566-24-0 95+%
250mg
¥22831.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1339871-500mg
3-(Trifluoromethoxy)benzimidamide
791566-24-0 95+%
500mg
¥25542.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1339871-1g
3-(Trifluoromethoxy)benzimidamide
791566-24-0 95+%
1g
¥24847.00 2024-07-28
abcr
AB540891-250 mg
3-(Trifluoromethoxy)benzenecarboximidamide; .
791566-24-0
250mg
€132.80 2023-05-18

3-(Trifluoromethoxy)benzimidamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:791566-24-0)3-(Trifluoromethoxy)benzimidamide
Order Number:A851614
Stock Status:in Stock
Quantity:2.5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:36
Price ($):194.0
Email:sales@amadischem.com

Additional information on 3-(Trifluoromethoxy)benzimidamide

Comprehensive Overview of 3-(Trifluoromethoxy)benzimidamide (CAS No. 791566-24-0): Properties, Applications, and Industry Insights

3-(Trifluoromethoxy)benzimidamide (CAS No. 791566-24-0) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique trifluoromethoxy functional group. This benzimidamide derivative exhibits remarkable stability and reactivity, making it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting enzyme inhibition and receptor modulation, aligning with current trends in precision medicine.

The compound's molecular structure features a benzimidamide core coupled with a trifluoromethoxy substituent, which enhances its lipophilicity and metabolic resistance—key factors driving its utility in bioactive molecule design. Recent studies highlight its role in developing antimicrobial agents and central nervous system (CNS) therapeutics, addressing global health challenges like antibiotic resistance and neurodegenerative diseases. These applications resonate with frequent search queries such as "novel antimicrobial compounds 2024" and "CNS drug development breakthroughs."

From a synthetic perspective, 3-(Trifluoromethoxy)benzimidamide is typically prepared via nitrile reduction or amidine formation protocols. Its CAS No. 791566-24-0 serves as a critical identifier in chemical databases, often cross-referenced with high-throughput screening libraries. Industry professionals frequently search for "scalable synthesis routes for trifluoromethoxy compounds", reflecting the demand for efficient production methods. The compound's HPLC purity and spectroscopic characterization data (IR, NMR, MS) are rigorously documented to meet Good Manufacturing Practice (GMP) standards.

Environmental and regulatory considerations for 3-(Trifluoromethoxy)benzimidamide are increasingly relevant, with searches like "green chemistry approaches for fluorinated intermediates" rising in popularity. The compound's persistence-bioaccumulation-toxicity (PBT) profile is under evaluation, aligning with the European Chemicals Agency (ECHA) guidelines. Its low ecotoxicity and biodegradability potential make it a candidate for sustainable pharmaceutical synthesis—a hot topic in ESG-focused research.

Market analysts note growing interest in fluorinated building blocks, with 791566-24-0 appearing in patent applications for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. The compound's structure-activity relationship (SAR) data is frequently cited in medicinal chemistry publications, particularly regarding electron-withdrawing group effects. This correlates with trending searches such as "impact of trifluoromethoxy groups on drug bioavailability" and "fluorine in modern drug design."

Quality control protocols for CAS No. 791566-24-0 emphasize residual solvent analysis and polymorph screening, addressing pharmaceutical industry concerns about crystallinity and formulation stability. These aspects connect with frequent queries like "QC methods for specialty chemicals" and "solid-state characterization techniques." The compound's thermogravimetric analysis (TGA) data reveals excellent thermal stability up to 200°C, a property valued in high-temperature synthesis applications.

Emerging applications include 3-(Trifluoromethoxy)benzimidamide's use in proteolysis-targeting chimeras (PROTACs) and covalent inhibitor design, reflecting the compound's versatility in targeted protein degradation strategies. This aligns with cutting-edge search trends like "next-generation therapeutic modalities" and "small molecule degraders in oncology." The compound's hydrogen bond donor/acceptor count and rotatable bond profile make it particularly suitable for fragment-based drug discovery approaches.

In analytical chemistry, 791566-24-0 serves as a reference standard for LC-MS method development, especially for fluorinated analyte detection. Laboratories frequently search for "mass spectrometry fragmentation patterns of benzimidamides" and "HPLC column selection for polar fluorinated compounds." The compound's chromatographic behavior has been extensively studied, with published data on retention time optimization under various mobile phase conditions.

Looking ahead, 3-(Trifluoromethoxy)benzimidamide is poised to play a significant role in AI-driven molecular design, with computational chemists using its 3D conformational data to train machine learning models for virtual screening. This intersects with booming search terms like "computational ADMET prediction tools" and "deep learning in hit identification." The compound's molecular descriptors (cLogP, TPSA, etc.) are valuable inputs for quantitative structure-activity relationship (QSAR) studies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:791566-24-0)3-(Trifluoromethoxy)benzimidamide
A851614
Purity:99%
Quantity:2.5g
Price ($):194.0
Email